molecular formula C9H9ClN2O B2679287 5-Phenyl-1H-pyrazol-4-ol;hydrochloride CAS No. 2418726-94-8

5-Phenyl-1H-pyrazol-4-ol;hydrochloride

Cat. No.: B2679287
CAS No.: 2418726-94-8
M. Wt: 196.63
InChI Key: FPHOZEAAPLCFKA-UHFFFAOYSA-N
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Description

5-Phenyl-1H-pyrazol-4-ol;hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 5-position and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

5-Phenyl-1H-pyrazol-4-ol;hydrochloride is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are the parasites causing leishmaniasis and malaria, specifically Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for the transmission of these diseases, affecting millions of people worldwide .

Mode of Action

The interaction of this compound with its targets results in significant changes. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact similarly with its targets.

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the life cycles of Leishmania aethiopica and Plasmodium berghei . The compound’s interaction with these parasites disrupts their normal functioning, leading to their eventual death and the suppression of the diseases they cause .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include superior antipromastigote activity and inhibition effects against Plasmodium berghei . These effects result in the suppression of leishmaniasis and malaria, respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strains of Leishmania aethiopica and Plasmodium berghei present in different geographical locations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1H-pyrazol-4-ol typically involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction can be carried out in solvents like ethanol or acetic acid, often requiring reflux conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of 5-Phenyl-1H-pyrazol-4-ol;hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as hydrazones, using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: 5-Phenyl-1H-pyrazol-4-one.

    Reduction: 5-Phenyl-1H-pyrazol-4-ylhydrazine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

5-Phenyl-1H-pyrazol-4-ol;hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Similar structure but with additional functional groups that confer different properties.

    3(5)-Aminopyrazoles: Often used as precursors in the synthesis of condensed heterocyclic systems.

Uniqueness

5-Phenyl-1H-pyrazol-4-ol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances solubility, making it more versatile for various applications.

This compound’s unique combination of a phenyl group and a hydroxyl group on the pyrazole ring makes it a valuable scaffold in medicinal chemistry and other fields.

Properties

IUPAC Name

5-phenyl-1H-pyrazol-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c12-8-6-10-11-9(8)7-4-2-1-3-5-7;/h1-6,12H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHOZEAAPLCFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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